1-Phenylcyclopentanecarboxylic acid
Overview
Description
1-Phenylcyclopentanecarboxylic acid is a chemical compound with the molecular formula C12H14O2 . It has an average mass of 190.238 Da and a monoisotopic mass of 190.099380 Da .
Synthesis Analysis
The synthesis of 1-Phenylcyclopentanecarboxylic acid involves a procedure where a flask equipped with an air stirrer, dropping funnel, and low-temperature thermometer is charged with 38.0 g. (0.200 mole) of 1-phenylcyclopentanecarboxylic acid and 150 ml. of acetone . The mixture is stirred, and 22.3 g. (30.6 ml., 0.221 mole) of triethylamine is added over 5 minutes .Molecular Structure Analysis
The molecular structure of 1-Phenylcyclopentanecarboxylic acid is represented by the SMILES stringOC(=O)C1(CCCC1)C1=CC=CC=C1
. This represents the connectivity of atoms in the molecule. Physical And Chemical Properties Analysis
1-Phenylcyclopentanecarboxylic acid is a solid substance with a melting point of 157°C to 161°C . It has a molecular weight of 190.24 g/mol . The compound is cream to grey-brown in color .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Structural Analogs : Research has explored the synthesis of structural analogs like 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares features with natural amino acids and established antitumor agents (Huddle & Skinner, 1971).
- Stereochemical Control in Synthesis : The stereoselective preparation of 1-hydroxycyclopentanecarboxylic acid derivatives involves radical cyclization or annulation, crucial for achieving stereochemical control (Abazi, Rapado, Schenk, & Renaud, 1999).
Biochemical and Pharmacological Studies
- Study of Cellular Respiration and Metabolism : Investigations on 1-aminocyclopentanecarboxylic acid (ACPC) focused on its impact on cellular respiration and amino acid metabolism in rat tissues, revealing no significant metabolic alterations or effects on other amino acids (Berlinguet, Bégin, Babineau, & Laferte, 1962).
Chemotherapeutic Research
- Antitumor Properties and Drug Distribution : ACPC has been examined for its potential in cancer treatment, including its distribution in tissues and lack of incorporation into proteins (Berlinguet et al., 1962).
- Use in Cancer Detection : The synthesis of carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) has been explored for its utility in detecting cancers using nuclear medicine scanning techniques (Hayes et al., 1976).
Molecular Docking and Computational Studies
- Molecular Docking Studies : Vibrational wavenumbers and quantum computational studies of 1-phenylcyclopentane carboxylic acid (1PCPCA) have been conducted to understand its molecular interactions and potential biological activity (Raajaraman, Sheela, & Muthu, 2019).
Conformational Analysis in Peptidomimetics
- Peptidomimetics Involving Carbocyclic Acids : Studies on the synthesis and conformational analysis of peptidomimetics containing carbocyclic 1,3-diacid have been reported, offering insights into the structural dynamics of these compounds (Chakraborty et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-phenylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPCYZLXNNRRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227811 | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentanecarboxylic acid | |
CAS RN |
77-55-4 | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopentanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLCYCLOPENTANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R28U7T7UPL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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